zinc;N,N-bis(2-hydroxyethyl)carbamodithioate

Descripción

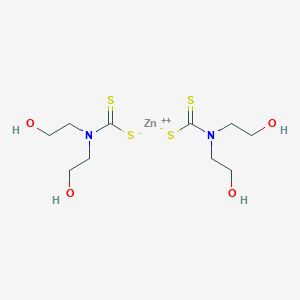

Zinc;N,N-bis(2-hydroxyethyl)carbamodithioate (CAS: 19163-92-9) is a zinc(II) dithiocarbamate complex with the molecular formula C₁₀H₂₀N₂O₄S₄Zn and a molecular weight of 425.946 g/mol . This compound is synthesized via the reaction of carbon disulfide with N,N-bis(2-hydroxyethyl)amine in the presence of a zinc salt. Its structure features a central zinc atom coordinated by four sulfur atoms from two dithiocarbamate ligands, forming a distorted tetrahedral geometry . The hydroxyethyl (-CH₂CH₂OH) substituents on the ligand enhance solubility in polar solvents and influence its reactivity in catalytic and industrial applications .

The compound exhibits a melting point of 151°C and a boiling point of 321°C (at 760 mmHg), with a flash point of 148°C, making it thermally stable for use in high-temperature processes .

Propiedades

Número CAS |

19163-92-9 |

|---|---|

Fórmula molecular |

C10H20N2O4S4Zn |

Peso molecular |

425.9 g/mol |

Nombre IUPAC |

zinc;N,N-bis(2-hydroxyethyl)carbamodithioate |

InChI |

InChI=1S/2C5H11NO2S2.Zn/c2*7-3-1-6(2-4-8)5(9)10;/h2*7-8H,1-4H2,(H,9,10);/q;;+2/p-2 |

Clave InChI |

BRJVMKALQCUXPN-UHFFFAOYSA-L |

SMILES |

C(CO)N(CCO)C(=S)[S-].C(CO)N(CCO)C(=S)[S-].[Zn+2] |

SMILES canónico |

C(CO)N(CCO)C(=S)[S-].C(CO)N(CCO)C(=S)[S-].[Zn+2] |

Otros números CAS |

19163-92-9 |

Origen del producto |

United States |

Métodos De Preparación

Ligand Synthesis: Formation of N,N-bis(2-hydroxyethyl)dithiocarbamate

The synthesis of zinc;N,N-bis(2-hydroxyethyl)carbamodithioate begins with the preparation of the dithiocarbamate ligand. This involves the reaction of N,N-bis(2-hydroxyethyl)amine with carbon disulfide (CS₂) in an alkaline aqueous medium. The process typically follows a two-step mechanism:

-

Alkaline Activation : The secondary amine is deprotonated using a strong base, such as sodium hydroxide (NaOH), to form a reactive amine anion.

-

Dithiocarbamate Formation : The amine anion reacts with carbon disulfide to generate the dithiocarbamate ligand.

Critical Parameters :

-

Temperature : Maintained at 0–5°C to minimize side reactions and ligand degradation .

-

pH : Controlled between 9–11 to ensure optimal deprotonation and reaction efficiency .

-

Solvent System : Aqueous ethanol (50–70% v/v) is preferred for balancing solubility and reaction kinetics .

Complexation with Zinc Salts

The ligand solution is subsequently reacted with zinc salts to form the target complex. Common zinc sources include zinc chloride (ZnCl₂) , zinc sulfate (ZnSO₄) , and zinc acetate (Zn(OAc)₂) . The reaction proceeds via ligand substitution, where zinc ions displace sodium from the dithiocarbamate:

Optimization Strategies :

-

Molar Ratio : A 2:1 ligand-to-zinc ratio ensures complete complexation and minimizes unreacted zinc residues .

-

Reaction Temperature : Conducted at 50–60°C for 2–4 hours to enhance reaction kinetics without degrading the ligand .

-

Solvent Selection : Ethanol-water mixtures (1:1 v/v) improve zinc salt solubility and product yield .

Purification and Isolation

Post-reaction, the crude product is isolated and purified through sequential steps:

-

Precipitation : The complex is precipitated by cooling the reaction mixture to 4°C and adjusting the pH to 6–7 using dilute HCl.

-

Filtration : Vacuum filtration removes excess salts and unreacted starting materials.

-

Recrystallization : The product is recrystallized from methanol or acetonitrile to achieve >95% purity .

Analytical Validation :

-

FTIR Spectroscopy : Confirms ligand coordination via characteristic stretches at 990–1010 cm⁻¹ .

-

Elemental Analysis : Validates stoichiometry (e.g., Zn: ~15.3%, S: ~30.1%) .

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability while maintaining product consistency. Key adaptations include:

-

Continuous Flow Reactors : Enable high-throughput ligand synthesis and complexation with real-time pH and temperature monitoring.

-

Solvent Recovery Systems : Methanol and acetonitrile are recycled to reduce waste and production costs.

-

Quality Control : Batch testing via X-ray diffraction (XRD) ensures crystallographic consistency, particularly for polymorph detection .

Summary of Synthesis Parameters

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Ligand Synthesis | N,N-bis(2-hydroxyethyl)amine, CS₂, NaOH, 0–5°C | Sodium dithiocarbamate formation |

| Complexation | ZnCl₂, 50–60°C, ethanol-water | Zinc dithiocarbamate precipitate |

| Purification | Methanol recrystallization, pH 6–7 | >95% purity, crystalline product |

Análisis De Reacciones Químicas

Types of Reactions: zinc;N,N-bis(2-hydroxyethyl)carbamodithioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the zinc ion and the dithiocarbamate ligands .

Common Reagents and Conditions: Common reagents used in the reactions of zinc;N,N-bis(2-hydroxyethyl)carbamodithioate include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products: The major products formed from the reactions of zinc;N,N-bis(2-hydroxyethyl)carbamodithioate depend on the specific reaction conditions and reagents used. These products can include various zinc complexes and derivatives of dithiocarbamic acid .

Aplicaciones Científicas De Investigación

Chemistry

Zinc;N,N-bis(2-hydroxyethyl)carbamodithioate serves as a reagent in the synthesis of other zinc-containing compounds. It is utilized as a catalyst in various chemical reactions, particularly those involving oxidation and substitution processes. The compound's ability to form complexes with other metal ions makes it valuable in analytical chemistry for detecting target metal ions through complexation reactions.

Biology

In biological research, this compound is studied for its potential role in enzyme inhibition and its interactions with zinc-dependent biological processes. Its chelating ability allows it to modulate the activity of metalloproteins and enzymes, which can be crucial in understanding various biochemical pathways .

Medicine

Zinc;N,N-bis(2-hydroxyethyl)carbamodithioate has been investigated for its therapeutic applications, particularly as an antimicrobial agent. Studies have shown that it exhibits antifungal properties, making it a candidate for treating fungal infections. Additionally, its role in inhibiting HIV replication has been explored, with evidence suggesting that it can interfere with viral entry mechanisms .

Case Study: Antimicrobial Activity

A study demonstrated the efficacy of zinc dithiocarbamate compounds against various fungal strains using agar well diffusion methods. The results indicated significant antifungal activity, suggesting potential applications in medical treatments .

Industrial Applications

In industry, this compound is used as a vulcanization accelerator in rubber production. It facilitates the cross-linking process between rubber and sulfur, improving the material's durability and elasticity. Furthermore, it serves as a stabilizer in polymer formulations and is utilized in the production of coatings and lubricants .

Comparison Table: Applications of Zinc;N,N-bis(2-hydroxyethyl)carbamodithioate

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Chemistry | Reagent for synthesis | Forms stable complexes; enhances reactivity |

| Biology | Enzyme inhibition | Modulates metalloprotein activity |

| Medicine | Antimicrobial agent | Effective against fungal infections; potential HIV inhibitor |

| Industry | Vulcanization accelerator | Improves rubber properties; stabilizes polymers |

Mecanismo De Acción

The mechanism of action of zinc;N,N-bis(2-hydroxyethyl)carbamodithioate involves its interaction with molecular targets, such as enzymes and proteins. The zinc ion plays a crucial role in these interactions, influencing the activity of the target molecules and pathways involved .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Comparison

Zinc dithiocarbamates share a general structure where zinc coordinates with sulfur atoms from dithiocarbamate ligands. Key structural differences arise from ligand substituents:

- Zinc;N,N-bis(2-hydroxyethyl)carbamodithioate : Features two hydroxyethyl groups per ligand, enabling hydrogen bonding and increased polarity. Single-crystal X-ray studies reveal a dinuclear structure with Zn-S bond lengths averaging 2.35–2.40 Å .

- Zinc diethyldithiocarbamate (ZDEC, CAS: 14324-55-1): Contains ethyl groups, leading to a monomeric tetrahedral geometry with Zn-S bonds of 2.30–2.34 Å .

- Zinc dibenzyldithiocarbamate (ZBEC, CAS: 14726-36-4) : Bulky benzyl substituents result in steric hindrance, favoring dimeric or polymeric structures .

Physical and Chemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| Zinc;N,N-bis(2-hydroxyethyl)carbamodithioate | C₁₀H₂₀N₂O₄S₄Zn | 425.946 | 19163-92-9 | 151 | Rubber vulcanization, catalysis |

| Zinc diethyldithiocarbamate (ZDEC) | C₁₀H₂₀N₂S₄Zn | 361.92 | 14324-55-1 | 175–180 | Rubber accelerator, antifungal agent |

| Zinc dibenzyldithiocarbamate (ZBEC) | C₃₂H₃₂N₂S₄Zn | 610.30 | 14726-36-4 | 180–185 | High-temperature vulcanization |

Notes:

- The hydroxyethyl groups in the target compound lower its thermal stability compared to ZDEC and ZBEC but improve solubility in aqueous and polar organic solvents .

- ZDEC’s smaller ethyl groups enhance volatility, making it suitable for low-temperature vulcanization .

- ZBEC’s benzyl groups increase hydrophobicity and thermal resistance, ideal for automotive rubber components .

Actividad Biológica

Zinc;N,N-bis(2-hydroxyethyl)carbamodithioate, commonly referred to as a dithiocarbamate compound, has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies. The compound's potential in medical and agricultural fields is highlighted through various research findings.

Chemical Structure and Properties

Zinc;N,N-bis(2-hydroxyethyl)carbamodithioate is a zinc complex of a dithiocarbamate. The general formula for dithiocarbamates is R1R2N-CS2, where R1 and R2 can be various organic groups. This compound exhibits unique properties due to the presence of the dithiocarbamate functional group, which enhances its reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C6H10N2S4Zn |

| Molecular Weight | 274.83 g/mol |

| Solubility | Soluble in water |

| Appearance | White to light yellow crystalline solid |

Antimicrobial Activity

Dithiocarbamates, including zinc;N,N-bis(2-hydroxyethyl)carbamodithioate, have demonstrated significant antimicrobial properties. Studies indicate that these compounds can inhibit the growth of a variety of microorganisms, making them potential candidates for agricultural fungicides and medical antimicrobial agents.

- Mechanism of Action : The antimicrobial activity is primarily attributed to the ability of dithiocarbamates to chelate metal ions, disrupting essential enzymatic processes in microbial cells .

Anticancer Potential

Research has shown that zinc dithiocarbamates possess anticancer properties. For instance, certain derivatives have been found to inhibit cancer cell proliferation by inducing apoptosis and disrupting cellular signaling pathways.

- Case Study : A study on the effects of brassinin (a related dithiocarbamate) revealed its ability to inhibit indoleamine 2,3-deoxygenase (IDO), an enzyme linked to cancer immunosuppression. This suggests that similar mechanisms may be present in zinc;N,N-bis(2-hydroxyethyl)carbamodithioate .

Enzyme Inhibition

Dithiocarbamates are known to act as enzyme inhibitors. Research indicates that they can inhibit various enzymes, including carbonic anhydrase and proteases, which are critical in numerous biological processes.

- Application : As enzyme inhibitors, these compounds are being explored for therapeutic applications in diseases where enzyme dysregulation is a factor .

Toxicological Profile

While zinc;N,N-bis(2-hydroxyethyl)carbamodithioate shows promise in various applications, it is essential to evaluate its toxicity. Studies have indicated that sodium dithiocarbamate drugs do not initiate significant biological or clinical side effects at therapeutic doses . However, further investigations are necessary to fully understand the compound's safety profile.

Table 2: Toxicity Data Summary

| Study Type | Findings |

|---|---|

| Acute Toxicity | No major side effects reported |

| Chronic Exposure | Requires further investigation |

| Environmental Impact | Biocidal properties noted |

Future Perspectives

The future research directions for zinc;N,N-bis(2-hydroxyethyl)carbamodithioate include:

- Development of Novel Therapeutics : Continued exploration of its anticancer and antimicrobial properties could lead to new drug candidates.

- Agricultural Applications : Its efficacy as a fungicide warrants further studies in crop protection against pathogens.

- Mechanistic Studies : Understanding the precise mechanisms underlying its biological activities will aid in optimizing its use in clinical settings.

Q & A

Basic: What synthetic methodologies are recommended for preparing zinc N,N-bis(2-hydroxyethyl)carbamodithioate?

Answer:

The synthesis typically involves reacting N,N-bis(2-hydroxyethyl)dithiocarbamate ligands with zinc salts (e.g., ZnCl₂, ZnSO₄) under controlled conditions. Key steps include:

- Ligand preparation : Synthesize the dithiocarbamate ligand by reacting bis(2-hydroxyethyl)amine with carbon disulfide in alkaline media (pH 9–11) at 0–5°C to prevent decomposition .

- Coordination reaction : Add a stoichiometric amount of zinc salt (1:1 molar ratio) to the ligand solution in ethanol/water mixtures. Stir at 50–60°C for 2–4 hours to ensure complexation .

- Purification : Isolate the product via vacuum filtration, followed by recrystallization from methanol or acetonitrile. Monitor purity using elemental analysis and FTIR (e.g., ν(C=S) at ~1000 cm⁻¹) .

Advanced: How can crystallographic data inconsistencies arising from polymorphism or twinning be addressed?

Answer:

Discrepancies in unit cell parameters or refinement metrics (e.g., R-factors) often stem from:

- Polymorphism : Perform differential scanning calorimetry (DSC) to identify phase transitions. Use single-crystal XRD with SHELXL for structure refinement, leveraging its robust handling of twinned data via HKLF5 format .

- Twinning : Apply the WinGX/ORTEP suite to model twinning operators and validate using the ROTAX tool. For high-symmetry systems, compare observed vs. calculated powder XRD patterns to detect impurities .

- Validation : Cross-reference with the Cambridge Structural Database (CSD) to identify known polymorphs of related zinc dithiocarbamates .

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- FTIR : Confirm dithiocarbamate coordination via shifts in ν(C–N) (1480–1520 cm⁻¹) and ν(C=S) (950–1050 cm⁻¹) .

- UV-Vis : Monitor ligand-to-metal charge transfer (LMCT) bands in the 250–350 nm range .

- Elemental Analysis : Verify Zn content (theoretical ~15–20%) using inductively coupled plasma optical emission spectroscopy (ICP-OES) .

- XRD : For crystalline samples, use Mo-Kα radiation (λ = 0.71073 Å) to determine lattice parameters and space group .

Advanced: How can ligand substituent effects on zinc coordination geometry be systematically studied?

Answer:

- Experimental Design : Synthesize analogs with varying hydroxyethyl chain lengths (e.g., replacing –CH₂CH₂OH with –CH₂CH₂CH₂OH) and compare their crystal structures .

- Computational Modeling : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) and predict stability trends. Pair with experimental XRD data to validate coordination preferences (e.g., tetrahedral vs. distorted octahedral) .

- Data Correlation : Analyze bond lengths (Zn–S typically 2.3–2.5 Å) and angles (S–Zn–S ~105–110°) across analogs to identify steric/electronic influences .

Basic: What are the recommended protocols for stability testing under varying environmental conditions?

Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) in N₂ atmosphere (25–800°C, 10°C/min) to identify decomposition thresholds .

- Hydrolytic Stability : Suspend the compound in buffered solutions (pH 4–10) at 37°C for 72 hours. Monitor degradation via HPLC-MS for dithiocarbamate ligand release .

- Light Sensitivity : Expose to UV light (254 nm) for 24 hours and track changes using FTIR and XRD to assess photolytic decomposition .

Advanced: How to resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

Answer:

- Dose-Response Analysis : Perform minimum inhibitory concentration (MIC) assays alongside cytotoxicity tests (e.g., MTT assay on HEK-293 cells) to establish therapeutic indices .

- Mechanistic Studies : Use fluorescence microscopy to differentiate membrane disruption (antimicrobial) from apoptosis (cytotoxic) pathways.

- Data Normalization : Account for variations in experimental conditions (e.g., bacterial strain, cell line, zinc ion leaching) by including positive controls like zinc pyrithione .

Basic: What computational tools are suitable for modeling zinc-dithiocarbamate interactions?

Answer:

- Molecular Dynamics (MD) : Use GROMACS with CHARMM36 force fields to simulate ligand binding dynamics in aqueous media .

- Docking Studies : Employ AutoDock Vina to predict binding affinities with biological targets (e.g., metalloenzyme active sites) .

- Electronic Structure Analysis : Perform DFT calculations (e.g., B3LYP/6-311G**) inGaussian 16 to map frontier molecular orbitals and redox potentials .

Advanced: What strategies mitigate challenges in crystallizing zinc-dithiocarbamate complexes?

Answer:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus alcohols (MeOH, EtOH) to balance solubility and nucleation rates .

- Additive Engineering : Introduce templating agents (e.g., crown ethers) to stabilize specific coordination geometries .

- Temperature Gradients : Use slow cooling (0.5°C/hour) from saturation points to grow diffraction-quality crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.